Tannic acid's rich content of hydroxyl groups grants it potent antioxidant capabilities []. Research suggests it can combat free radicals, molecules linked to cellular damage and chronic diseases []. Additionally, studies indicate tannic acid's ability to reduce inflammation, a key factor in many illnesses [].
Tannic acid's interaction with proteins and its antioxidant properties have shown promise in cancer research. Studies have observed its ability to induce apoptosis (programmed cell death) in various cancer cell lines []. Furthermore, research suggests tannic acid may inhibit the epithelial-mesenchymal transition (EMT), a process linked to cancer cell metastasis []. However, more investigation is needed to understand its full potential and optimal use in cancer treatment.
Tannic acid exhibits antimicrobial properties, potentially inhibiting the growth of bacteria, viruses, and fungi []. Research has shown its effectiveness against various bacterial strains, including some common pathogens []. However, the precise mechanisms and optimal concentrations for this application require further exploration.
Tannic acid, also known as Acidum tannicum or Gallotannic acid, is a polyphenolic compound with the chemical formula . It is characterized by its numerous phenolic hydroxyl groups, which contribute to its weak acidic properties (pKa approximately 6) and high solubility in water . Tannic acid is predominantly derived from natural sources such as nutgalls, tara pods, and various tree species, including Quercus infectoria (oak) and Rhus semialata (sumac) . This compound plays a significant role in various industrial applications due to its ability to bind with proteins and other macromolecules.
The mechanism of action of tannic acid depends on the context. Here are two notable examples:
Tannic acid is generally safe when consumed in the amounts found in food. However, high doses can cause stomach irritation, nausea, and vomiting []. When applied to the skin, tannic acid can be irritating, especially on broken or damaged skin [].
Safety precautions include:
Tannic acid exhibits several biological activities:
Tannic acid can be synthesized through various methods:
Tannic acid has diverse applications across multiple industries:
Research has explored the interactions of tannic acid with various compounds:
Tannic acid shares similarities with other polyphenolic compounds but possesses unique characteristics. Here are some comparable compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Gallic Acid | Simple trihydroxybenzoic acid | Precursor to tannins; less complex than tannic acid. |
Ellagic Acid | Dimer of gallic acid | Exhibits stronger antioxidant properties; found in berries. |
Proanthocyanidins | Condensed tannins composed of flavan-3-ols | More potent antioxidant effects; commonly found in grapes. |
Tannic acid is distinguished by its complex structure containing multiple galloyl units attached to a glucose core, which enhances its solubility and reactivity compared to simpler phenolic compounds like gallic acid .
Tannic acid represents a specific type of gallotannin belonging to the broader class of hydrolyzable tannins [1]. The compound is formally characterized by the molecular formula C₇₆H₅₂O₄₆, which corresponds to a molecular weight of 1701.19-1701.21 grams per mole [2] [3] [4] [5]. This formula represents the theoretical structure of decagalloyl glucose, where ten galloyl units are esterified to a central glucose core [6] [1].
The molecular structure of tannic acid consists of a central D-glucose molecule with its five hydroxyl groups acylated by 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, which is essentially a gallic acid dimer [1]. However, commercial tannic acid is not a single pure compound but rather a complex mixture of polygalloyl glucoses or polygalloyl quinic acid esters, with the number of galloyl moieties per molecule ranging from 2 up to 12 depending on the plant source used for extraction [6] [7].
The compound is assigned Chemical Abstracts Service (CAS) number 1401-55-4 and possesses the International Union of Pure and Applied Chemistry (IUPAC) Standard InChI Key LRBQNJMCXXYXIU-PPKXGCFTSA-N [2] [3]. The structural complexity arises from the multiple ester linkages formed between gallic acid units and the glucose backbone, creating a highly branched polyphenolic macromolecule [8].
Tannic acid presents as a light brown to yellowish powder or amorphous solid with distinctive sensory characteristics [9] [10] [11]. The compound exhibits a yellow to light brown coloration, which can darken upon exposure to air and sunlight due to oxidation processes [9] [12]. The material possesses a slight but characteristic odor that becomes more pronounced in aqueous solution [12] [11].
The taste profile of tannic acid is dominated by a strongly astringent and bitter sensation, which is attributed to its ability to interact with proteins in saliva and oral tissues [10] [11]. This astringency is a defining characteristic of tannic compounds and results from the precipitation and coagulation of salivary proteins by the numerous phenolic hydroxyl groups present in the molecule [11].
Tannic acid demonstrates exceptional water solubility, with a reported solubility of approximately 250 grams per liter at 20°C [12] [13]. This high aqueous solubility is attributed to the numerous hydroxyl groups throughout the molecular structure, which form extensive hydrogen bonding networks with water molecules [14]. The compound is described as being infinitely soluble in hot water, indicating that solubility increases significantly with temperature [9].
In organic solvents, tannic acid shows variable solubility characteristics. The compound is readily soluble in ethanol, with a reported solubility of 100 milligrams per milliliter, producing yellow to brown solutions [12]. It is also soluble in methanol, acetone, and ethyl acetate, but remains insoluble in nonpolar solvents such as benzene, ether, chloroform, petroleum ether, and carbon disulfide [9] [11]. Aqueous solutions of tannic acid exhibit weakly acidic behavior with a pH of approximately 3.5 when prepared at a concentration of 100 grams per liter at 20°C [12].
Tannic acid exhibits a melting point of 218°C under standard atmospheric conditions [5] [9] [15]. However, the compound begins to decompose before reaching its melting point, with decomposition typically occurring in the temperature range of 210-215°C [9] [10]. Thermal analysis studies have revealed that the decomposition of tannic acid occurs through a two-step process [16] [17].
The first minor decomposition step occurs in the temperature range of 50-95°C and is accompanied by the removal of small molecules such as water, carbon monoxide, carbon dioxide, and phenol from the high molecular weight macromolecular structure [16]. The second major decomposition step occurs between 190-460°C and corresponds to the depolymerization and hydrolysis of the tannic acid structure [16] [17].
When heated to temperatures of 210-215°C, tannic acid decomposes to yield pyrogallic acid and carbon dioxide as primary products [9]. The compound has a flash point of 198-199°C and an autoignition temperature of 527°C, indicating relatively low thermal stability under oxidizing conditions [5] [15].
Tannic acid exhibits weak acidity due to the presence of numerous phenolic hydroxyl groups throughout its molecular structure [6] [14]. Conductometric studies have determined that the primary acid dissociation constant (pKa₁) of tannic acid is approximately 4.23, classifying it as a moderately strong acid [18]. Additionally, predictive models suggest an overall pKa value of 6.0 ± 0.5, which reflects the collective ionization behavior of the multiple phenolic groups [5] [18].
The acidic character of tannic acid arises not from carboxyl groups, which are absent in the structure, but from the multiplicity of phenolic hydroxyl groups that can undergo proton dissociation [14]. The protogenic behavior of tannic acid can be explained by a model that considers the presence of gallic acid residues and three different types of phenolic functional groups, each with distinct ionization characteristics [7].
Tannic acid demonstrates significant reducing properties, particularly toward metal ions such as iron(III) [19] [7]. The compound can effectively reduce Fe(III) to Fe(II) through electron donation from its phenolic hydroxyl groups, with this reduction capability being enhanced under acidic conditions [7]. This redox activity is common among polyphenolic molecules and contributes to the antioxidant properties of tannic acid [19].
The antioxidant activity of tannic acid is primarily attributed to its ability to scavenge hydroxyl radicals and other reactive oxygen species [19]. Studies have shown that tannic acid is over three orders of magnitude more efficient in protecting against oxidative damage compared to classical hydroxyl radical scavengers, with this activity being mainly due to its metal chelation capabilities rather than direct radical scavenging [19].
Tannic acid exhibits remarkable complexation behavior with various metal ions, forming stable coordination compounds through its numerous phenolic hydroxyl groups [19] [7] [20]. The compound demonstrates particularly strong affinity for iron cations, with complexation studies revealing formation of both Fe(II) and Fe(III) complexes under different pH conditions [7] [21].
Complex formation occurs through coordination of the phenolic oxygen atoms with metal centers, resulting in distinctive color changes that can be used for analytical detection [21]. For iron complexes, tannic acid forms blue-black colored species with Fe(III) ions, while different stoichiometric ratios are observed under varying pH conditions [21]. The compound also forms complexes with other biologically and environmentally important metals including copper, aluminum, zinc, and lead [9] [7] [20].
Protein complexation represents another significant aspect of tannic acid's binding behavior. The compound readily precipitates proline-rich proteins through a combination of hydrogen bonding and hydrophobic interactions [11] [22]. This protein-binding capacity is responsible for the astringent properties of tannic acid and its historical use in leather tanning processes [11].
UV-visible spectroscopic analysis of tannic acid reveals characteristic absorption bands that are strongly dependent on solution pH [21] [23]. At pH 1.0, tannic acid exhibits two intense absorption bands at 213 nanometers and 276 nanometers, both attributed to π→π* electronic transitions arising from aromatic units and carbonyl groups [21] [23] [24].
The absorption behavior demonstrates significant pH dependence, with the 213 nanometer band disappearing at pH values between 2.0 and 6.0, while the 276 nanometer band remains prominent [23]. At pH values above 7.0, both absorption bands reappear, with the 276 nanometer band increasing in intensity while the 213 nanometer band decreases with increasing pH [23]. This pH-dependent spectral behavior reflects the ionization state changes of the phenolic groups and provides valuable information for analytical applications [21] [23].
Fourier Transform Infrared (FTIR) spectroscopy provides detailed information about the functional groups present in tannic acid [24] [25]. The O-H stretching vibrations of phenolic groups appear as broad bands in the region 3418-3452 cm⁻¹, with the breadth resulting from the confluence of multiple hydroxyl group vibrations in molecules with different degrees of polymerization [24] [25].
C-H stretching vibrations are observed in the region 2915-2928 cm⁻¹, corresponding to aliphatic methyl and methylene groups within the molecular structure [25]. The ester functional groups characteristic of gallotannins produce distinctive bands at 1710 cm⁻¹ (C=O stretching) and 1440 cm⁻¹ (C-C stretching of aromatic rings) [20] [24]. When tannic acid forms metal complexes, additional bands appear, such as the Fe-O stretching vibration at 607 cm⁻¹ observed in iron complexes [20].
Nuclear Magnetic Resonance spectroscopy has proven valuable for structural elucidation of tannic acid, particularly through ³¹P NMR analysis following phosphitylation derivatization [26]. This technique allows for quantitative evaluation of different phenolic structural features and provides fingerprint information about the composition of complex tannin preparations [26].
¹H NMR spectroscopy reveals multiple resonances corresponding to both aromatic and aliphatic protons within the tannic acid structure [26]. The complex nature of commercial tannic acid, being a mixture of polygalloyl glucose compounds with varying degrees of substitution, results in overlapping signals that require careful analysis for structural determination [26].
Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful technique for characterizing tannic acid and its derivatives [27] [28]. The ESI mass spectrum of tannic acid exhibits a normal distribution of cluster ion peaks in the mass-to-charge ratio range from 371.0368 to 1739.1169 [27] [28].
This mass spectral behavior has led to the development of tannic acid as a novel calibrator for ESI-MS applications, offering advantages including easy preparation, broad calibration range (m/z 200-2000), and calibration errors around 3.00 parts per million in positive ion mode [27] [28]. The technique has also been successfully applied to study tannin-protein interactions and metal complexation phenomena [22] [29].
Hydrolyzable tannins represent a diverse class of polyphenolic compounds characterized by their ability to undergo hydrolytic cleavage under acidic or enzymatic conditions [1] [2]. These compounds consist of several molecules of phenolic acids united by ester linkages to a central polyol residue, most commonly D-glucose [1] [3]. The fundamental structural principle involves a carbohydrate core, typically β-D-glucose, where hydroxyl groups are partially or totally esterified with phenolic groups such as gallic acid in gallotannins or hexahydroxydiphenoyl groups in ellagitannins [1].
Gallotannins constitute a major subclass of hydrolyzable tannins, characterized by the presence of a glycosidic core and galloyl units [4] [5]. The structural framework of gallotannins is distinguished by a polyol core, most commonly glucose, surrounded by several galloyl units [4]. These compounds are identified as polygalloyl esters of glucose, though diverse polyol, catechin, or triterpenoid cores can also be bound to galloyl units [4].
The core structural composition of gallotannins involves β-D-glucose as the primary carbohydrate backbone, though alternative cores include quinic acid, glucitol, and other polyols [6] [7]. The galloyl units, derived from gallic acid (3,4,5-trihydroxybenzoic acid), are attached through ester bonds at various hydroxyl positions on the glucose core [8] [9]. The number of gallic acid residues per molecule typically ranges from three to twelve, with the fully galloylated pentagalloyl glucose serving as a common structural motif [1] [10].
Tannic acid represents the most well-characterized gallotannin, possessing the molecular formula C₇₆H₅₂O₄₆ and a molecular weight of 1701.19 g/mol [11] [12]. This compound is structurally defined as a gallotannin obtained by acylation of the five hydroxy groups of D-glucose by 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid, which is essentially a gallic acid dimer [12]. The complex structure involves multiple depside linkages, where galloyl groups are connected through meta-depsidic bonds, creating polygalloyl chains [13] [10].
The biosynthetic pathway of gallotannins involves the formation of gallic acid through the shikimate pathway, followed by the enzymatic action of UDP-glucose to produce β-glucogallin [14]. This simple gallotannin serves as a galloyl donor in the biosynthesis of more complex gallotannins through successive galloylation reactions [10]. The structural diversity arises from variations in the degree of galloylation, the position of galloyl attachment, and the formation of depside bonds between galloyl units [4] [15].
Ellagitannins represent a structurally diverse class of hydrolyzable tannins, distinguished by the presence of hexahydroxydiphenoyl (HHDP) units formed through the oxidative coupling of galloyl groups [16] [17]. These compounds are characterized by glucose units esterified with one or more molecules of hexahydroxydiphenic acid and related derivatives, often in combination with gallic acid esters [18] [9].
The fundamental structural characteristic that defines ellagitannins is the presence of HHDP groups, which are biosynthetically formed through intramolecular oxidative carbon-carbon bond formation between neighboring galloyl groups in galloylglucoses [17] [19]. The HHDP unit represents a biaryl structure created by the coupling of two galloyl residues, resulting in a rigid, planar configuration that significantly influences the compound's biological properties [17] [20].
Ellagitannins contain various numbers of HHDP units, galloyl units, and related derivatives such as sanguisorboyl units, all bound to a sugar moiety [16]. The structural diversity of ellagitannins arises from variations in position, frequency, and stereochemistry of HHDP units, the extent of galloylation, and the anomeric stereochemistry of sugar moieties [18]. The HHDP groups can exist in both R and S axial chirality configurations, with the chiral HHDP group at different positions on the glucose residue exhibiting specific stereochemical preferences [17].
The biosynthetic formation of HHDP groups involves the oxidative coupling of galloyl esters in β-pentagalloyl glucose, with the possibility of generating up to 20 different combinations based on the coupling of two out of five galloyl groups and the potential R or S axial chirality [19] [21]. Recent research has revealed that dehydrohexahydroxydiphenoyl (DHHDP) groups may be the initial products of oxidative coupling, which subsequently undergo reductive metabolism to yield HHDP esters [22] [23].
The structural complexity of ellagitannins extends beyond simple monomeric forms to include oligomeric structures formed through C-O and C-C linkages between monomeric units [17] [24]. These oligomeric ellagitannins can form dimers, trimers, and higher-order structures, significantly expanding the structural diversity and contributing to their varied biological activities [24]. The formation of macrocyclic structures is common in ellagitannins, distinguishing them from gallotannins which typically do not form such cyclic arrangements [16].
Condensed tannins, also known as proanthocyanidins, represent a major class of tannins characterized by their resistance to hydrolysis and their structural relationship to flavonoids [2] [3]. Unlike hydrolyzable tannins, condensed tannins lack sugar components in their structures and are composed of oligomeric or polymeric flavonoids formed through carbon-carbon bond polymerization of flavan-3-ol units [24] [25].
The fundamental structural units of condensed tannins are flavan-3-ol monomers, including catechin, epicatechin, gallocatechin, and epigallocatechin [26] [27]. These monomeric units are connected through specific interflavanoid linkages that determine the overall structural and functional properties of the resulting polymer [28] [27].
The primary linkage types in condensed tannins include B-type and A-type connections, which differ significantly in their structural characteristics and biological implications [27] [29]. B-type linkages consist of single carbon-carbon bonds, typically formed between C4 and C8 positions (C4→C8) or between C4 and C6 positions (C4→C6) of adjacent flavan-3-ol units [27] [30]. These linkages are the most common in nature and provide moderate structural flexibility to the resulting polymer [31] [32].
A-type linkages represent a more complex bonding pattern, featuring both a carbon-carbon bond (typically C4→C8 or C4→C6) and an additional ether bond between C2 and O7 (C2→O7) or C2 and O5 (C2→O5) positions [27] [33]. This double linkage configuration confers greater structural rigidity compared to B-type linkages and is relatively rare in nature due to biosynthetic constraints [31] [32]. A-type proanthocyanidins are found predominantly in cranberries, peanut skins, and certain other specialized plant sources [33].
The degree of polymerization in condensed tannins varies significantly, ranging from dimeric structures to high molecular weight polymers containing dozens of monomeric units [34] [35]. The molecular weight of these compounds can range from 1,000 to 20,000 daltons, with the degree of polymerization significantly influencing their biological properties and interactions with proteins [34] [36].
Condensed tannins are classified based on the hydroxylation pattern of their constituent flavan-3-ol units and the nature of their interflavanoid linkages [35] [27]. The primary classification categories include procyanidins, prodelphinidins, profisetinidins, and prorobinetidinidins, each distinguished by specific structural characteristics [37] [35].
Procyanidins represent the most ubiquitous class of condensed tannins, consisting of polymers of catechin and epicatechin units [27]. These compounds are characterized by the absence of hydroxyl groups at the C5' position of the B-ring in their constituent flavan-3-ol units [38]. Procyanidins are widely distributed in nature and are particularly abundant in grape seeds, tea leaves, cocoa, and various fruits [35] [27].
Prodelphinidins are distinguished by the presence of gallocatechin and epigallocatechin units, which contain an additional hydroxyl group at the C5' position of the B-ring [27] [9]. This structural modification significantly influences their antioxidant properties and protein-binding capabilities compared to procyanidins [36].
Profisetinidins and prorobinetidinidins represent less common classes of condensed tannins found in specialized plant sources [37] [35]. Profisetinidins are characterized by interflavanoid bonds predominantly formed through C4→C6 linkages and are commonly found in quebracho wood and black wattle [37] [35]. The classification system also accounts for the presence of gallic acid esters attached to the flavan-3-ol units, which can significantly modify the biological properties of the resulting compounds [9].
Complex tannins represent a specialized class of compounds that combine structural elements from both hydrolyzable tannins and condensed tannins, resulting in sophisticated hybrid structures [24] [39]. These compounds were first discovered in 1985 and were initially labeled as "non-classified" tannins before the term "complex tannins" was introduced [37] [39].
The structural framework of complex tannins consists of an ellagitannin unit covalently linked to a flavan-3-ol unit, creating unique molecules that exhibit properties derived from both parent classes [24] [38]. The connection between the ellagitannin and flavonoid components can occur through various linkage mechanisms, including carbon-carbon bonds and glycosidic linkages [24]. Upon hydrolysis, complex tannins yield both catechin or epicatechin from the flavonoid component and gallic acid or ellagic acid from the ellagitannin component [38].
The discovery of complex tannins has expanded the understanding of tannin structural diversity and has revealed the existence of natural compounds that bridge the traditional classification boundaries [24]. These hybrid structures are found in various plant species, particularly in the genus Terminalia, where they contribute to the medicinal properties attributed to these plants [24]. The structural complexity of these compounds arises from the combination of different biosynthetic pathways, resulting in molecules with unique biological activities that may differ from those of their individual components [39].
The biological activity of tannins is fundamentally determined by their structural characteristics, with specific molecular features contributing to different aspects of their bioactivity [40] [41]. Understanding these structure-activity relationships is crucial for predicting and optimizing the therapeutic potential of different tannin classes [42] [43].
Molecular size represents one of the most significant factors influencing tannin activity, with larger molecules generally demonstrating increased protein-binding capacity and enhanced biological effects [41] [44]. Research has demonstrated that tannin activity is primarily driven by molecular size, with compositionally similar compounds showing markedly different activities based on their degree of polymerization [41] [44]. This relationship is particularly evident in condensed tannins, where higher degrees of polymerization correlate with increased astringency and enhanced bioactive properties [29] [41].
The extent of galloylation significantly influences the biological activity of hydrolyzable tannins, with increased numbers of galloyl groups leading to enhanced enzyme inhibitory activities [6] [7]. This relationship has been particularly well-documented in studies of gallotannins containing glucitol cores, where compounds with higher galloyl substitution demonstrate superior α-glucosidase inhibitory activity compared to clinical drugs like acarbose [6] [7].
The stereochemistry of tannin structures, particularly the configuration of HHDP groups in ellagitannins and the chirality of interflavanoid linkages in condensed tannins, plays a crucial role in determining biological specificity [17] [31]. The R or S axial chirality of HHDP groups affects their interaction with specific biological targets, while the distinction between A-type and B-type linkages in proanthocyanidins influences their structural rigidity and subsequent biological interactions [31] [32].
The number of hydroxyl groups present in tannin molecules represents a critical threshold for protein precipitation activity, with compounds requiring at least twelve hydroxyl groups and five phenyl groups to function effectively as protein binders [45] [34]. This structural requirement explains the enhanced biological activity of highly hydroxylated tannins and provides insight into the molecular basis of their astringent properties [43].
Irritant